molecular formula C14H20Cl3NO2 B13772275 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride CAS No. 73713-58-3

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

Cat. No.: B13772275
CAS No.: 73713-58-3
M. Wt: 340.7 g/mol
InChI Key: XGTYWKQQTJLJII-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride is a chemical compound with the molecular formula C13H18Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propan-2-yl-diethylazanium moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with propan-2-yl-diethylazanium under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzoyl)oxypropan-2-yl-methylazanium;chloride: Similar structure but with a methyl group instead of a diethyl group.

    1-(2,4-dichlorobenzoyl)oxypropan-2-yl-ethylazanium;chloride: Similar structure but with an ethyl group instead of a diethyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

CAS No.

73713-58-3

Molecular Formula

C14H20Cl3NO2

Molecular Weight

340.7 g/mol

IUPAC Name

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

InChI

InChI=1S/C14H19Cl2NO2.ClH/c1-4-17(5-2)10(3)9-19-14(18)12-7-6-11(15)8-13(12)16;/h6-8,10H,4-5,9H2,1-3H3;1H

InChI Key

XGTYWKQQTJLJII-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)COC(=O)C1=C(C=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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